molecular formula C9H14O2 B1443703 Ethyl 3-cyclopropylbut-2-enoate CAS No. 21014-28-8

Ethyl 3-cyclopropylbut-2-enoate

Cat. No. B1443703
CAS RN: 21014-28-8
M. Wt: 154.21 g/mol
InChI Key: GCWPTUQEFGYCEC-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopropylbut-2-enoate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, organic synthesis, and materials science. In

Scientific Research Applications

Crystal Packing and Hydrogen Bonding

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound structurally similar to Ethyl 3-cyclopropylbut-2-enoate, showcases unique crystal packing characteristics, utilizing N⋯π interaction and C–H⋯N and C–H⋯O hydrogen bonds to form a zigzag double-ribbon structure. This highlights the compound's potential in studies of molecular packing and hydrogen bonding in crystal engineering (Zhang et al., 2011).

Sequential Hydrogenation Process

The compound has been used in a highly enantioselective sequential hydrogenation process. Specifically, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate leads to the formation of ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, demonstrating the compound's utility in sophisticated chemical synthesis processes (Meng et al., 2008).

Coenzyme NADH Model Reaction

A novel coenzyme NADH model reaction has been reported, where the thermal reaction of ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate with coenzyme NADH model leads to the formation of multiple products. This reaction showcases the potential of this compound derivatives in studying complex biological reactions and enzyme models (Fang et al., 2006).

properties

IUPAC Name

ethyl 3-cyclopropylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-11-9(10)6-7(2)8-4-5-8/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWPTUQEFGYCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00781241
Record name Ethyl 3-cyclopropylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00781241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21014-28-8
Record name Ethyl 3-cyclopropylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00781241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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